{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol
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Overview
Description
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol is a heterocyclic compound that features a pyrano-thiazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structural motif of pyrano[4,3-d][1,3]thiazole is found in various natural products and synthetic compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired pyrano[4,3-d][1,3]thiazole derivative, which can be further modified to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrano-thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrano[4,3-d][1,3]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrano-thiazole ring.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]thiazole: Another pyrano-thiazole derivative with similar structural features and biological activities.
Thiazolo[4,5-b]pyridine: A related compound with a thiazole-pyridine core structure.
Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidine: A more complex derivative incorporating a pyrimidine ring.
Uniqueness
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol is unique due to its specific structural arrangement and the presence of a methanol group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLUOWJTXAELAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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